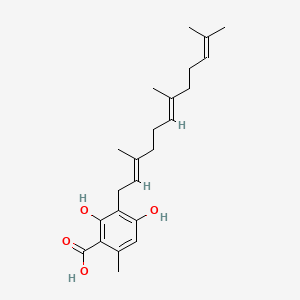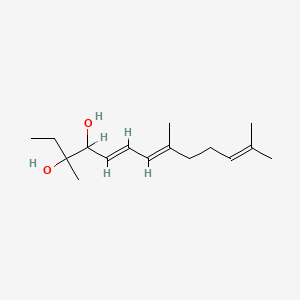
Isoacitretin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isoacitretin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine Auswirkungen auf die Zelldifferenzierung und Apoptose untersucht.
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer retinoidbasierter Therapien eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an nukleare Rezeptoren bindet, die die Genexpression regulieren. Diese Bindung verändert die Expression von Genen, die an der Zelldifferenzierung, Proliferation und Apoptose beteiligt sind . Zu den molekularen Zielstrukturen von this compound gehören Retinsäure-Rezeptoren und Retinoid-X-Rezeptoren, die an der Regulation der Genexpression beteiligt sind .
Wirkmechanismus
Target of Action
Isoacitretin, also known as 13-cis-Acitretin, is a retinoid, a class of compounds that are structurally similar to Vitamin A . It primarily targets specific receptors in the skin, namely retinoid receptors such as Retinoic acid receptor RXR-alpha and Retinoic acid receptor alpha . These receptors play a crucial role in regulating the growth cycle of skin cells .
Mode of Action
This compound interacts with its targets, the retinoid receptors, to normalize the growth cycle of skin cells . It produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne-causing bacteria .
Biochemical Pathways
It is known to suppress inflammation, regulate cell growth, reduce sebum production, and inhibit bacterial growth . It is also known to induce apoptosis (programmed cell death) in various cells in the body .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . The mean areas under the plasma concentration vs time curves of acitretin and its metabolite were about 50% lower in patients on haemodialysis . No retinoids were detectable in the dialysate . The pharmacokinetics of isotretinoin are poorly understood .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of cell apoptosis, differentiation, and proliferation . It promotes keratinocytes proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinases activity .
Action Environment
It is known that the effects of this compound can be influenced by factors such as dosage, duration of intake, elapsed time after stopping intake, age, sex, concomitant alcohol consumption, and intake of foods and supplements rich in vitamin a .
Biochemische Analyse
Biochemical Properties
Isoacitretin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to retinoid receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin, which help normalize the growth cycle of skin cells . These interactions inhibit excessive cell growth and keratinization, reducing the thickening of the skin, plaque formation, and scaling .
Cellular Effects
This compound influences various types of cells and cellular processes. It modulates cell proliferation, differentiation, and apoptosis, particularly in hyperproliferative conditions such as psoriasis . This compound affects cell signaling pathways by binding to nuclear retinoid receptors, which regulate gene expression and cellular metabolism . This regulation leads to the normalization of epidermal cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to retinoid receptors (RARs and RXRs) in the skin . This binding alters gene expression by activating or repressing specific genes involved in cell growth and differentiation . This compound also undergoes isomerization to its 13-cis form, which further contributes to its biological activity . The compound’s effects are mediated through changes in gene expression, enzyme inhibition or activation, and interactions with cellular retinoic acid binding proteins (CRABPs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . Studies have shown that this compound maintains its activity over extended periods, with significant effects on cellular differentiation and proliferation observed even after prolonged exposure . The temporal association of laboratory value increases with this compound treatment is not always consistent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound shows limited toxicity but may not significantly impact tumor growth . Higher doses, however, can lead to toxic side effects, including hypervitaminosis A symptoms such as alopecia, mucocutaneous drying, and hypertriglyceridemia . The dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily by the liver, giving rise to its 13-cis isomer and other metabolites . The metabolic pathways involve interconversion between this compound and its 13-cis form, followed by further metabolism into chain-shortened breakdown products and conjugates . These metabolites are excreted through bile and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to cellular retinoic acid binding proteins (CRABPs) . It is primarily metabolized in the liver, and its metabolites are distributed to various tissues . The compound’s transport and distribution are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
This compound exhibits differential subcellular localization, with significant accumulation in the nuclear fraction of cells . This localization is crucial for its biological activity, as it allows this compound to interact with nuclear retinoid receptors and regulate gene expression . The compound’s subcellular distribution is influenced by its binding properties and interactions with cellular retinoid-binding proteins .
Vorbereitungsmethoden
Isoacitretin is formed by the isomerization of acitretin. The synthetic route involves the conversion of acitretin to this compound through a process of isomerization. This process can occur in vivo, where acitretin is metabolized to this compound . Industrial production methods for this compound typically involve the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Analyse Chemischer Reaktionen
Isoacitretin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Isomerisierung: This compound kann zu anderen Formen von Retinoiden isomerisieren. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Isoacitretin ähnelt anderen Retinoiden wie Acitretin und Isotretinoin. Es besitzt einzigartige Eigenschaften, die es von diesen unterscheiden:
- Acitretin
- Isotretinoin
- Tretinoin
Isotretinoin: This compound und Isotretinoin werden beide zur Behandlung schwerer Hauterkrankungen eingesetzt, haben aber unterschiedliche Wirkmechanismen und Nebenwirkungsprofile. Ähnliche Verbindungen umfassen:
Die einzigartige isomere Struktur von this compound und seine spezifische Bindung an nukleare Rezeptoren machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-UGOGCBOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316817 | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69427-46-9 | |
| Record name | 13-cis-Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69427-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacitretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK59Y5A02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 13-cis-Acitretin (isoacitretin) is the major metabolite of acitretin, formed via isomerization. [, , , ] This interconversion can occur non-enzymatically, catalyzed by glutathione, a molecule widely distributed in vivo. [, ]
A: While both compounds exhibit biological activity, their potency and effects can vary. For instance, 13-cis-acitretin shows weaker induction of human acute promyelocytic leukemia cell (HL-60 cells) differentiation compared to acitretin. [] Interestingly, 13-cis-acitretin acts synergistically with acitretin, as well as with its other geometrical isomers (9-cis-acitretin and 9,13-di-cis-acitretin) on HL-60 cells. [] In human epidermal keratinocytes, both 9-cis-acitretin and 13-cis-acitretin more strongly suppress the expression of keratinocyte differentiation markers (keratin 1 and keratin 10) compared to acitretin or 9,13-di-cis-acitretin. []
A: 13-cis-Acitretin shares the same molecular formula (C20H28O3) and molecular weight (328.4 g/mol) as its trans-isomer, acitretin. []
A: The cis configuration significantly influences the pharmacokinetics and pharmacodynamics of 13-cis-acitretin. [] For example, 13-cis-acitretin is primarily metabolized via glucuronidation in the liver, while acitretin undergoes a wider range of metabolic processes. [] This difference may contribute to the different biological activities observed for these isomers. [] Additionally, the presence of the 13-cis double bond in 13-cis-acitretin may affect its binding affinity to retinoid receptors, further contributing to the observed differences in biological activity.
A: Acitretin is susceptible to photoisomerization under natural light, leading to the formation of various geometrical isomers, including 13-cis-acitretin. [, ] This process reaches an equilibrium state with a specific isomeric composition. [] To maintain stability during analysis, using L-ascorbic acid and yellow light (589 nm) can ensure consistent recovery of both acitretin and 13-cis-acitretin. []
A: While acitretin is rapidly eliminated from the body, 13-cis-acitretin tends to persist longer. [, ] This difference can be attributed to their distinct metabolic pathways and tissue distribution patterns. [, ] In rats, acitretin exhibits a short elimination half-life (70 min in plasma and 68 +/- 9 min in tissues) and minimal storage in adipose tissue. [] Conversely, etretinate, the prodrug of acitretin, displays a longer elimination half-life due to its accumulation in adipose tissue. [, ]
A: Obese Zucker rats exhibit lower systemic clearance of etretinate and reduced formation clearance of acitretin compared to lean rats. [] This difference suggests that obesity may influence the metabolism and elimination of these retinoids.
A: Yes, alcohol consumption has been shown to influence the conversion of acitretin to etretinate. [] Patients consuming alcohol exhibited detectable etretinate plasma concentrations, with some reaching teratogenic levels, highlighting the importance of considering alcohol consumption in patients undergoing acitretin treatment. []
A: While acitretin is typically eliminated from plasma within a month, it can persist in subcutaneous fat for much longer. [] In some cases, both acitretin and etretinate were detectable in fat and plasma even after 29 months of treatment cessation. [] This prolonged presence in tissues highlights the importance of long-term monitoring and contraceptive measures.
A: Yes, trace amounts of acitretin and 13-cis-acitretin have been detected in the breast milk of a lactating woman undergoing acitretin therapy. [] Although the amount transferred to the infant is estimated to be low, the potential toxicity of these retinoids necessitates caution.
A: Acitretin and its metabolites, including 13-cis-acitretin, are known teratogens. [, , ] This means they can cause birth defects if taken during pregnancy. The prolonged presence of these compounds in tissues, especially adipose tissue, even after treatment discontinuation, necessitates long-term contraceptive measures in women of childbearing age. [, ]
A: High-performance liquid chromatography (HPLC) is the most commonly used technique for quantifying acitretin, 13-cis-acitretin, and other related metabolites in various biological matrices, including plasma, skin, and adipose tissue. [, , , , , , , , , , ]
A: Yes, achieving high sensitivity in the analysis is crucial due to the teratogenic nature of these retinoids and their relatively low concentrations in some biological samples. [] Additionally, preventing isomerization during sample preparation and analysis is essential for accurate quantitation. []
A: Research suggests that acitretin may induce its own metabolism. [] While pretreatment with phenobarbital moderately increases acitretin clearance, pretreatment with beta-naphthoflavone leads to a substantial increase in clearance, suggesting the involvement of specific cytochrome P450 enzymes in acitretin metabolism. []
A: Research on acitretin and its metabolites, including 13-cis-acitretin, emerged in the 1980s following the introduction of etretinate for treating severe psoriasis. [, ] Early studies focused on characterizing the pharmacokinetic properties of these retinoids and understanding their metabolic pathways. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



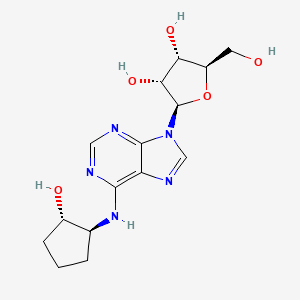
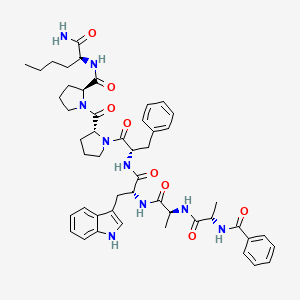
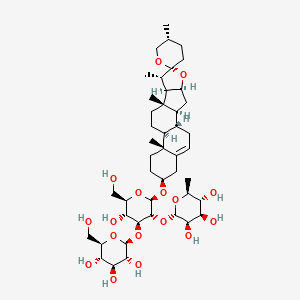

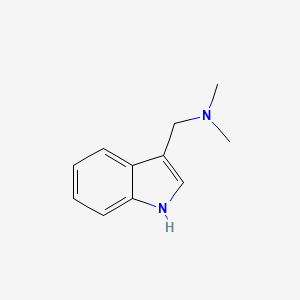
![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
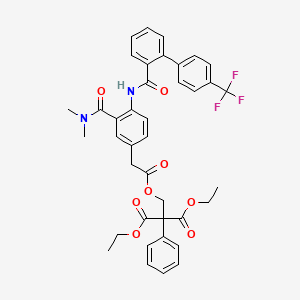
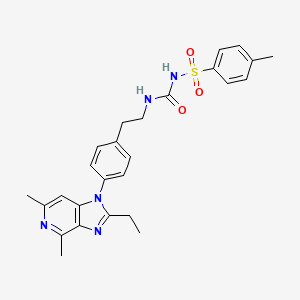
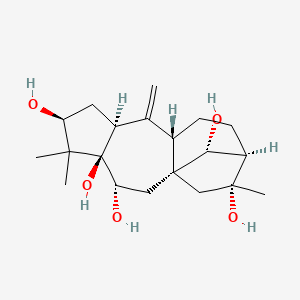
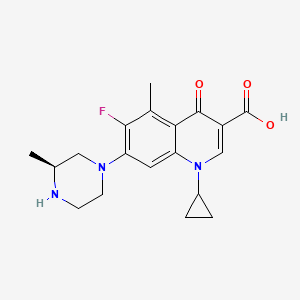
![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)
